molecular formula C13H11FN2O3 B13356895 2,6-Piperidinedione, 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-3-fluoro- CAS No. 220460-63-9

2,6-Piperidinedione, 3-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-3-fluoro-

Cat. No.: B13356895
CAS No.: 220460-63-9
M. Wt: 262.24 g/mol
InChI Key: QNHYEPANFMRYAK-UHFFFAOYSA-N
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Description

3-Fluoro-3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound with the molecular formula C13H11FN2O3 It is characterized by the presence of a fluorine atom, an isoindolinone moiety, and a piperidine-2,6-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione with a fluorinating agent. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to and inhibit certain enzymes and proteins, thereby modulating their activity. For example, it may inhibit the activity of zinc finger proteins, which play a crucial role in gene expression and regulation . The compound’s fluorine atom enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

220460-63-9

Molecular Formula

C13H11FN2O3

Molecular Weight

262.24 g/mol

IUPAC Name

3-fluoro-3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11FN2O3/c14-13(6-5-10(17)15-12(13)19)16-7-8-3-1-2-4-9(8)11(16)18/h1-4H,5-7H2,(H,15,17,19)

InChI Key

QNHYEPANFMRYAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1=O)(N2CC3=CC=CC=C3C2=O)F

Origin of Product

United States

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